molecular formula C22H15NO5S B2438589 ethyl 8-(1,3-benzothiazol-2-yl)-2-methyl-7-oxo-7H-furo[3,2-f]chromene-1-carboxylate CAS No. 879922-82-4

ethyl 8-(1,3-benzothiazol-2-yl)-2-methyl-7-oxo-7H-furo[3,2-f]chromene-1-carboxylate

Cat. No.: B2438589
CAS No.: 879922-82-4
M. Wt: 405.42
InChI Key: ULHDCZQCGRDOLY-UHFFFAOYSA-N
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Description

Ethyl 8-(1,3-benzothiazol-2-yl)-2-methyl-7-oxo-7H-furo[3,2-f]chromene-1-carboxylate is a complex organic compound characterized by its fused ring structure, which includes a benzothiazole moiety and a chromene system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 8-(1,3-benzothiazol-2-yl)-2-methyl-7-oxo-7H-furo[3,2-f]chromene-1-carboxylate typically involves multi-step organic reactions. One common approach is the Knoevenagel condensation, which involves the reaction of a benzothiazole derivative with a suitable aldehyde or ketone in the presence of a base. Subsequent cyclization and esterification steps are required to obtain the final product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and high-throughput screening can be employed to optimize reaction conditions and improve yield.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and a suitable nucleophile.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of various substituted benzothiazoles or chromenes.

Scientific Research Applications

Chemistry: This compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: It has been studied for its potential biological activities, such as antibacterial and antifungal properties.

Medicine: Research has explored its use as a lead compound for the development of new drugs, particularly in the treatment of infectious diseases and cancer.

Industry: The compound's unique chemical properties make it valuable in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

  • Benzothiazole derivatives: These compounds share the benzothiazole core but differ in their substituents and functional groups.

  • Chromene derivatives: These compounds contain the chromene ring system but may have different substituents.

Uniqueness: Ethyl 8-(1,3-benzothiazol-2-yl)-2-methyl-7-oxo-7H-furo[3,2-f]chromene-1-carboxylate is unique due to its combination of the benzothiazole and chromene rings, which provides distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

ethyl 8-(1,3-benzothiazol-2-yl)-2-methyl-7-oxofuro[3,2-f]chromene-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15NO5S/c1-3-26-22(25)18-11(2)27-16-9-8-15-12(19(16)18)10-13(21(24)28-15)20-23-14-6-4-5-7-17(14)29-20/h4-10H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULHDCZQCGRDOLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C3=C(C=C2)OC(=O)C(=C3)C4=NC5=CC=CC=C5S4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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